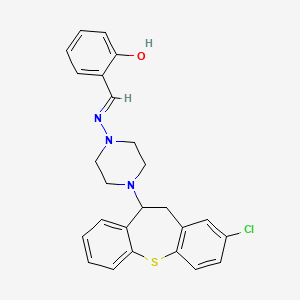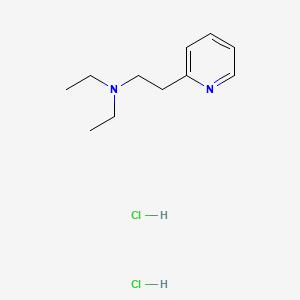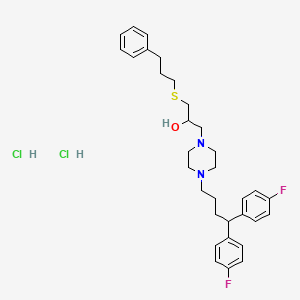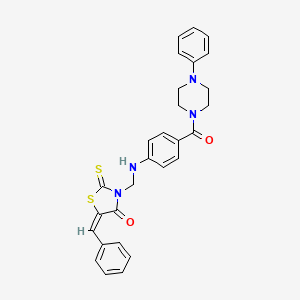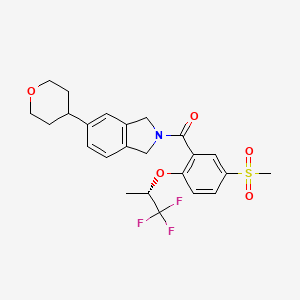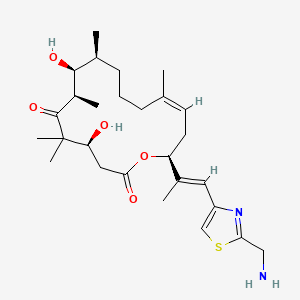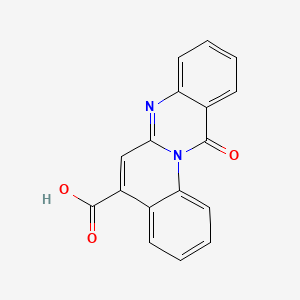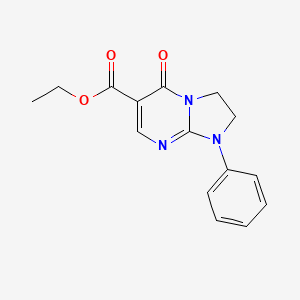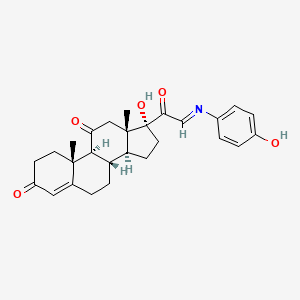
4-Pregnene-3,11-dion-17-ol-17-glyoxilidene p-aminophenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 2684097 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of BRN 2684097 involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity.
In industrial production, the synthesis of BRN 2684097 is scaled up, and the process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
BRN 2684097 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation depend on the specific structure of BRN 2684097.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of BRN 2684097.
Substitution: BRN 2684097 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
BRN 2684097 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new chemical reactions and pathways.
Biology: In biological research, BRN 2684097 is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, BRN 2684097 is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of BRN 2684097 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism depends on the specific structure of BRN 2684097 and its interactions with different molecular targets.
Eigenschaften
CAS-Nummer |
96869-58-8 |
|---|---|
Molekularformel |
C27H31NO5 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-[2-(4-hydroxyphenyl)iminoacetyl]-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C27H31NO5/c1-25-11-9-19(30)13-16(25)3-8-20-21-10-12-27(33,26(21,2)14-22(31)24(20)25)23(32)15-28-17-4-6-18(29)7-5-17/h4-7,13,15,20-21,24,29,33H,3,8-12,14H2,1-2H3/t20-,21-,24+,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
WVQVYUWBNLSWFU-URLWQKQBSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)C=NC5=CC=C(C=C5)O)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)C=NC5=CC=C(C=C5)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



